Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is significant in medicinal chemistry due to its potential applications in drug development and therapeutic interventions. The hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical formulations.
The compound can be synthesized through various chemical reactions involving piperazine and related derivatives. Its structural characteristics and potential biological activities have been the focus of recent research in medicinal chemistry.
Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is classified as an organic compound, specifically a piperazine derivative, which is often explored for its pharmacological properties. Its classification can also extend to include categories such as chiral compounds, due to the presence of a stereogenic center.
The synthesis of Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride typically involves a multi-step process:
The reactions may require specific conditions such as controlled temperature, solvent choice (often polar aprotic solvents), and catalysts to enhance yields and selectivity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride features:
The molecular formula can be represented as , with a molecular weight of approximately 270.75 g/mol. The compound exhibits chirality due to the presence of a stereogenic center, which can influence its biological activity.
Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions:
Reactions involving this compound are typically monitored using chromatographic methods to assess conversion rates and product formation. Reaction conditions such as temperature and pH are critical for optimizing yields.
The mechanism of action for Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride relates primarily to its interaction with biological targets:
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including neurotransmitter receptors and enzymes involved in cancer metabolism.
Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride has potential applications in:
This compound exemplifies the ongoing research efforts aimed at harnessing small molecules for therapeutic purposes, reflecting its importance in contemporary medicinal chemistry.
The systematic IUPAC name tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride precisely defines this compound's molecular structure and absolute configuration [2] . This nomenclature explicitly denotes: (1) the tert-butyloxycarbonyl (Boc) group protecting the piperazine nitrogen; (2) the hydroxymethyl (-CH₂OH) substituent at the C3 position; and (3) the hydrochloride counterion ensuring salt stability. Crucially, the "(3S)" descriptor specifies the stereochemical orientation at the chiral center, where C3 bears the hydroxymethyl group. This three-dimensional arrangement critically determines the molecule's biological interactions, as evidenced by distinct binding affinities between enantiomers toward asymmetric enzyme pockets and receptors [1] [4].
Table 1: Nomenclature and Identifiers of Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate Hydrochloride
Identifier Type | Designation | Source |
---|---|---|
CAS Registry Number | 1217444-84-2 (hydrochloride); 314741-40-7 (free base) | [8] |
Canonical SMILES | CC(C)(C)OC(=O)N1CCNC@@HCO.Cl | [4] [8] |
InChI Key | LSYNNDZVKFLQDE-DDWIOCJRSA-N | [8] |
Molecular Formula | C₁₀H₂₁ClN₂O₃ | [8] |
Common Synonyms | (S)-1-Boc-3-(hydroxymethyl)piperazine hydrochloride; (S)-N-Boc-3-piperazinemethanol hydrochloride |
Stereochemical integrity at C3 is maintained through chiral synthesis or resolution techniques. The (S)-configuration enables geometrically specific hydrogen bonding via the hydroxymethyl group (–CH₂OH) while positioning the piperazine ring nitrogen atoms (N1 and N4) for optimal salt bridge or coordination bond formation with biological targets [4] . Computational chemistry analyses confirm distinct energy minima between (S) and (R) enantiomers, leading to divergent molecular electrostatic potentials critical for target engagement. This enantioselectivity underpins the scaffold's utility in creating kinase inhibitors, protease-targeted antivirals, and receptor modulators where spatial complementarity dictates potency [3] [7].
The strategic incorporation of piperazine cores into pharmaceuticals began accelerating in the mid-20th century. Initial applications focused on anthelmintic therapies (e.g., piperazine citrate), exploiting the ring's basicity for salt formation [3]. The advent of Boc-protecting chemistry in the 1950s revolutionized chiral piperazine synthesis by enabling nitrogen functionalization while preventing undesired quaternization or oxidation during multi-step reactions [7] . Early routes to hydroxymethyl-substituted derivatives relied on classical resolution techniques, which suffered from low yields (<30%) and cumbersome purification.
Table 2: Evolution of Synthetic Approaches to Chiral 3-Hydroxymethylpiperazine Derivatives
Synthetic Era | Key Methodology | Advantages/Limitations | Representative Application |
---|---|---|---|
1980s–1990s | Classical Resolution via Diastereomeric Salts | Moderate enantiopurity (90–95% ee); <40% yield; Technically demanding | Antifungal azole intermediates [3] |
Late 1990s–2000s | Chiral Pool Synthesis from L-amino acids | Higher ee (>98%); Increased atom economy; Limited substrate scope | HIV protease inhibitors [7] [9] |
2010s–Present | Catalytic Asymmetric Hydrogenation; Enzymatic Resolution | >99% ee; High yield; Scalable; Green chemistry compatibility | Kinase inhibitors (CDK4/6), Leishmanial CYP inhibitors [5] [7] |
Modern synthetic routes leverage stereoselective methodologies. A pivotal advancement involves Garner’s aldehyde (derived from serine) as a chiral building block, allowing efficient construction of (S)-3-(hydroxymethyl)piperazines with >99% enantiomeric excess [9]. Process chemistry refinements now enable kilogram-scale production via transition metal-free nucleophilic substitutions or Pd-catalyzed aminations, as demonstrated in the synthesis of CDK4/6 inhibitors like Palbociclib and Abemaciclib [7]. The current state-of-the-art employs automated flow chemistry platforms and enzymatic resolutions, achieving exceptional purity while minimizing heavy metal contamination concerns [7] . These innovations transformed Boc-protected (S)-3-(hydroxymethyl)piperazine from a laboratory curiosity into a commercially accessible building block (e.g., CAS 314741-40-7, supplied by multiple vendors at >98% purity) .
The Boc-protected (S)-3-(hydroxymethyl)piperazine scaffold fulfills three strategic roles in modern drug design: solubility modulation, stereoselective target engagement, and synthetic versatility. Its protonatable piperazine nitrogen (pKa ~8.5) enhances aqueous solubility under physiological pH, while the hydroxymethyl group serves as a hydrogen-bond donor/acceptor or synthetic handle for further derivatization [4] . Computational analyses (e.g., Topological Polar Surface Area = 61.8 Ų, LogP = 0.35) confirm balanced lipophilicity-hydrophilicity, favorable for membrane permeability and oral bioavailability [4].
Table 3: Therapeutic Applications Enabled by Chiral 3-Hydroxymethylpiperazine Building Blocks
Therapeutic Area | Target Molecule | Role of (S)-Scaffold | Biological Outcome |
---|---|---|---|
Oncology Kinase Inhibitors | CDK4/6 inhibitors (Palbociclib analogs) | Positions pyrimidine pharmacophore; Optimizes solubility | Selective inhibition of CDK4/6 over CDK1,2,5,7,9 [7] |
Antiviral Agents | HIV-1 reverse transcriptase inhibitors | Stereospecific binding to allosteric pocket; Reduces off-target effects | NNRTI activity against resistant strains [3] |
Antiparasitics | Leishmania CYP51/CYP5122A1 inhibitors | Coordinates heme iron via imidazole linker; Enhances brain exposure | Dual inhibition of sterol C4-methyl oxidase & lanosterol 14α-demethylase [5] |
CNS Therapeutics | Serotonin receptor modulators | Dictates conformation of arylpiperazine region; Blood-brain barrier penetration | Multimodal activity (SERT inhibition, 5-HT1A agonism) [7] |
The scaffold's versatility is exemplified in protease inhibitors where the (S)-hydroxymethyl group directly coordinates catalytic residues, as observed in HIV-1 reverse transcriptase binding pockets [3]. In kinase inhibitors, the scaffold acts as a conformationally constrained spacer that projects aromatic substituents into hydrophobic regions while maintaining water solubility through its protonatable nitrogen [7]. Recent innovations exploit the hydroxymethyl group for "molecular hybridization" – for instance, linking to imidazole in Leishmanial CYP5122A1 inhibitors (e.g., compound 18p), achieving dual enzyme inhibition with IC₅₀ ≤1 μM [5]. Furthermore, the Boc group serves not merely as protection but as a conformational control element, locking the piperazine ring into preferred chair conformations that pre-organize the molecule for target binding .
As drug discovery increasingly focuses on undruggable targets and complex polypharmacology, this chiral piperazine derivative remains indispensable. Its synthetic tractability enables rapid generation of structure-activity relationships, while its stereochemical precision addresses the growing emphasis on enantiopure therapeutics to minimize off-target effects. Future directions include its incorporation into proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, expanding its impact beyond traditional occupancy-based drug design.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7